2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYMBHYABVHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Cyclopentapyrazole Derivatives: 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine hydrochloride (): Shares the cyclopentapyrazole core but replaces the acetamide group with an amine and substitutes fluorine for chlorine. This compound is highlighted for its versatility in pharmaceutical development, suggesting that the cyclopentapyrazole scaffold itself is a critical pharmacophore . 2-(2,4-Dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[C]pyrazol-3-one (): Features a dichlorophenyl group and a ketone instead of acetamide. The dichloro substitution may enhance halogen bonding but reduce solubility compared to the mono-chloro analogue .
Imidazothiazole and Thiazole Derivatives :
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) (): Retains the 4-chlorophenyl and acetamide groups but replaces the cyclopentapyrazole with an imidazothiazole. The dual chloro substituents (phenyl and pyridinyl) contribute to a higher melting point (215–217°C), indicative of strong intermolecular interactions .
Substituent Effects on Physicochemical Properties
Spectroscopic and Analytical Characterization
- IR Spectroscopy : Acetamide carbonyl stretches (~1678 cm⁻¹) and N–H stretches (~3291 cm⁻¹) are consistent across analogues () .
- NMR : The 4-chlorophenyl group in the target compound would show aromatic protons near δ 7.2–7.4 ppm, aligning with data in (δ 7.25–7.37) .
- HRMS : Precision in molecular ion detection (e.g., [M+H]+ 393.1112 in ) is critical for structural validation .
Biological Activity
The compound 2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 273.76 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity due to the electron-withdrawing properties that can enhance interactions with biological targets.
Research indicates that compounds containing pyrazole moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanisms by which this compound exerts its effects can be summarized as follows:
- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors. For instance, studies on related pyrazole derivatives have demonstrated their ability to inhibit key kinases involved in cancer progression, such as AKT and ERK pathways .
- Anti-Glioma Activity : Preliminary studies suggest that pyrazole derivatives can inhibit glioma cell growth through specific interactions with cancer cell signaling pathways. For example, one study highlighted the effectiveness of a structurally similar compound in inhibiting neurosphere formation in glioblastoma stem cells .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits AKT signaling pathway | |
| Anti-Glioma | Reduces growth of glioma cell lines | |
| Cytotoxicity | Lower toxicity towards non-cancerous cells |
Case Studies and Research Findings
- In Vitro Studies : A study focused on a series of N-(4-chlorophenyl) substituted pyrazoles demonstrated significant anti-glioma activity. The compound labeled as 4j exhibited potent inhibitory effects on glioma cell lines while maintaining low cytotoxicity towards normal cells . This suggests a promising therapeutic index for further development.
- Mechanistic Insights : The compound's ability to inhibit specific kinases was evaluated through high-throughput screening against 139 purified kinases. Notably, it showed low micromolar activity against AKT2/PKBβ, which is critical in many oncogenic processes .
- Safety Profile : The safety profile of similar compounds has indicated minimal toxicity to non-cancerous cells even at elevated concentrations, which is crucial for developing cancer therapeutics that minimize side effects .
Q & A
Q. Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Formation | DCC, DMAP, CH₂Cl₂, RT, 12h | 63–72% | |
| Cyclization | Ethanol, 80°C, 24h | 47–68% |
Basic: How can NMR spectroscopy resolve tautomeric or conformational ambiguities in this compound?
Answer:
1H NMR is critical for identifying tautomeric equilibria (e.g., amine/imine forms) and conformational isomers:
- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to slow exchange processes. A 50:50 amine/imine ratio was observed in similar compounds at RT, coalescing into distinct peaks at lower temperatures .
- 2D NMR (COSY, NOESY) : Map coupling patterns and spatial proximity of protons to assign stereochemistry. For example, NOE correlations between the cyclopentane methyl group and pyrazole protons confirm spatial orientation .
Basic: What crystallographic methods are suitable for determining the solid-state structure of this compound?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector for high-resolution data.
- Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be analyzed using PLATON or Mercury .
- Validation : Check for R-factor convergence (<5%), reasonable displacement parameters, and no missed symmetry (e.g., using CHECKCIF ).
Advanced: How to address discrepancies between experimental and calculated elemental analysis data?
Answer:
Discrepancies (e.g., C: 62.07% found vs. 62.04% calculated) may arise from:
- Sample Purity : Confirm purity via HPLC (≥95% by area) or mass spectrometry .
- Hydration/Solvation : Perform TGA to detect solvent retention. For example, a 0.5% mass loss at 100°C suggests adsorbed water .
- Crystallographic Disorder : Refine occupancy factors for disordered atoms (e.g., using SQUEEZE in PLATON ).
Advanced: What computational methods validate hydrogen-bonding patterns in the crystal lattice?
Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict hydrogen bond donor/acceptor sites .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H···Cl contacts) using CrystalExplorer .
- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to compare with Etter’s rules for crystal packing .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Answer:
- SAR Studies : Compare substituent effects. For example, replacing 4-chlorophenyl with 4-methoxyphenyl may alter logP and binding affinity .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 for anticancer activity ).
- Kinetic Assays : Measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
Advanced: What mechanistic insights explain low yields in cyclopenta[c]pyrazole ring formation?
Answer:
Low yields (e.g., 47–56%) may result from:
- Steric Hindrance : Substituents on the pyrazole ring (e.g., 2-methyl group) slow cyclization. Use microwave-assisted synthesis to reduce reaction time .
- Side Reactions : Monitor for byproducts (e.g., dimerization) via LC-MS. Add molecular sieves to scavenge water and suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
